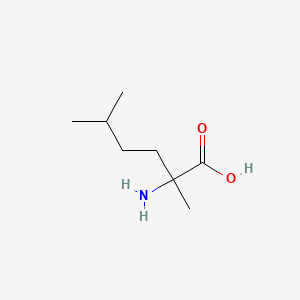

2-Amino-2,5-dimethylhexanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids that serve as crucial tools in chemical biology and drug discovery. nih.gov They are incorporated into peptides and other molecules to introduce novel structural and functional properties. The introduction of NPAAs can fundamentally alter the characteristics of a peptide.

The primary motivations for incorporating NPAAs like 2-Amino-2,5-dimethylhexanoic acid into peptide chains include:

Enhancing Proteolytic Stability: The bulky dimethyl substitution on the side chain can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the peptide's half-life in biological systems.

Constraining Conformation: The rigid structure of this amino acid can limit the conformational flexibility of a peptide, locking it into a specific three-dimensional shape that may be optimal for binding to a biological target.

Modulating Bioactivity: By altering the shape and chemical nature of a peptide, NPAAs can enhance its binding affinity and efficacy at a target receptor or enzyme.

Significance in Biomedical and Chemical Sciences

The significance of a novel NPAA like 2-Amino-2,5-dimethylhexanoic acid in the biomedical and chemical sciences would be contingent on its successful synthesis and the unique properties it imparts to molecules. In medicinal chemistry, the development of peptides as therapeutic agents is often hampered by their poor stability and low bioavailability. The incorporation of sterically hindered NPAAs is a key strategy to overcome these limitations.

In chemical sciences, the synthesis of such a custom amino acid would present a challenge, likely involving multi-step synthetic routes. Its use in peptide synthesis would require specialized protocols to accommodate its steric bulk during the coupling reactions. peptide2.com

Overview of Current Research Trajectories and Future Directions

Given the lack of specific research on 2-Amino-2,5-dimethylhexanoic acid, current research trajectories can only be inferred from broader trends in the field of peptide science. The development of novel NPAAs is a very active area of research. nih.gov

Future research on a compound like 2-Amino-2,5-dimethylhexanoic acid would likely follow these steps:

Development of an Efficient Synthetic Route: A primary focus would be to establish a reproducible and scalable synthesis for the amino acid.

Incorporation into Model Peptides: The synthesized amino acid would be incorporated into short, well-characterized peptide sequences to study its effect on their conformation using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. nih.gov

Biological Evaluation: Peptides containing 2-Amino-2,5-dimethylhexanoic acid would be tested in various biological assays to assess their activity and stability. For instance, a study by Yamawaki et al. synthesized the unnatural amino acid 2-amino-4-ethylhexanoic acid (AEH) and incorporated it into a peptide substrate to study its effect on chymotrypsin (B1334515) activity, finding that the branched side chain of AEH created steric hindrance that impacted the enzyme's activity. mdpi.com

Application in Drug Discovery: If promising results are obtained, the amino acid could be used as a building block in the design of novel peptide-based drugs for a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-5-8(3,9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSZSJFABKCVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches

Established Chemical Synthesis Routes

Alkylation represents a fundamental approach to extending the carbon chain in the synthesis of α-amino acids. In the context of 2-Amino-2,5-dimethylhexanoic acid, this strategy is crucial for introducing the requisite carbon framework. A common method involves the alkylation of a glycine (B1666218) enolate equivalent, where a suitable electrophile is used to build the hexanoic acid backbone. The use of chiral Ni(II) complexes of Schiff bases derived from glycine has emerged as a leading methodology for the synthesis of various α-amino acids. nih.gov This process often utilizes phase-transfer conditions for the alkylation step, allowing for the construction of the target amino acid structure. nih.gov

A tandem alkylation-second-order asymmetric transformation protocol offers an advanced process for synthesizing tailor-made α-amino acids. nih.gov This involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base under mild phase-transfer conditions. nih.gov

Condensation reactions are another cornerstone in the synthesis of amino acid backbones. These reactions can involve the coupling of smaller fragments to assemble the desired carbon skeleton. For instance, a Mannich-type reaction could be envisioned, where a pre-formed enolate reacts with an imine to establish the α-amino acid core. unc.edu The synthesis of 2,5-dianilino terephthalic acid, for example, utilizes a condensation reaction between dimethyl succinyl succinate (B1194679) and aniline (B41778) as a key step. patsnap.com While not directly applied to 2-Amino-2,5-dimethylhexanoic acid in the provided context, this illustrates the principle of forming C-N and C-C bonds in a single transformative step. Unexpected condensation products can also arise, as seen in the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives, which can resemble a Mannich-type process. scielo.org.mx

Achieving the correct stereochemistry at the α-carbon is a critical challenge in the synthesis of chiral amino acids. Asymmetric synthesis methodologies are therefore paramount.

The Evans' asymmetric alkylation is a powerful and widely utilized method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. york.ac.uk This strategy employs chiral oxazolidinone auxiliaries to direct the stereochemical outcome of alkylation reactions. williams.eduharvard.edu The N-acyloxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the chiral auxiliary then shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus inducing a high degree of diastereoselectivity. york.ac.ukwilliams.edu The chiral auxiliary can be subsequently cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid. williams.edu This method's reliability and high stereocontrol make it a valuable tool for synthesizing chiral building blocks like 2-Amino-2,5-dimethylhexanoic acid. york.ac.ukwilliams.edu

| Step | Description | Key Reagents | Stereochemical Outcome |

| Acylation | The chiral oxazolidinone is acylated to introduce the desired acyl group. | Propionic anhydride, Et3N, DMAP | - |

| Enolate Formation | Deprotonation of the N-acyloxazolidinone to form a (Z)-enolate. | NaN(TMS)2 or LDA | Formation of a rigid, chelated enolate. |

| Alkylation | The enolate reacts with an alkyl halide from the less hindered face. | Allyl iodide | High diastereoselectivity (e.g., 98:2). williams.edu |

| Auxiliary Cleavage | The chiral auxiliary is removed to yield the carboxylic acid. | LiOH, H2O2 | Provides the enantiopure α-substituted acid. williams.edu |

A dynamic kinetic resolution (DKR) approach coupled with asymmetric transfer hydrogenation (ATH) offers an efficient route to enantioenriched anti-β-hydroxy-α-amino esters. unc.edu This methodology is particularly relevant for creating stereocenters in a single transformation. The process starts with racemic β-amino-α-keto esters, which are subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation. unc.edursc.org This DKR-ATH process can provide high diastereoselectivity and enantioselectivity, establishing both stereocenters of the product in one step. unc.edu

Intramolecular cyclization reactions can be a powerful strategy for the stereocontrolled synthesis of complex molecules. For example, the synthesis of 2'-Amino-2'-deoxyuridine can be achieved via an intramolecular cyclization of a trichloroacetimidate. nih.gov While a direct application to 2-Amino-2,5-dimethylhexanoic acid is not explicitly detailed, the principle of using an intramolecular reaction to set a stereocenter is a well-established synthetic strategy. Subsequent oxidation steps can then be employed to reveal the desired carboxylic acid functionality.

Asymmetric Synthesis for Stereochemical Control

Zinc-Copper Reagent Mediated Reactions for Enantiomerically Pure Unsaturated Amino Acid Derivatives

The construction of enantiomerically pure amino acids can be effectively achieved through reactions mediated by organozinc reagents, often in the presence of a copper catalyst. These methods are valued for their ability to form carbon-carbon bonds with high precision.

Alkylzinc iodide reagents derived from common amino acids serve as versatile intermediates in the synthesis of non-proteinogenic amino acids via metal-catalyzed coupling reactions. acs.org For instance, a zinc-copper reagent can be prepared from an iodoalanine derivative by treatment with a soluble copper salt like CuCN·2LiCl. rsc.org This resulting organocopper reagent is reactive and can couple with various electrophiles, such as allyl halides, to produce protected unsaturated α-amino acids in a single step from readily available precursors. rsc.org

Another powerful approach is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-haloglycine derivatives with an array of organozinc reagents. nih.gov This method provides access to a wide variety of protected α-amino acids under mild conditions and is tolerant of numerous functional groups. nih.gov For the synthesis of a molecule like 2-Amino-2,5-dimethylhexanoic acid, a suitable organozinc reagent, such as a 3,3-dimethylbutylzinc halide, could theoretically be coupled with a racemic α-haloglycine derivative to construct the desired carbon skeleton with control over the stereochemistry at the α-carbon.

Summary of Zinc-Copper Mediated Reactions for Amino Acid Synthesis

| Reaction Type | Key Reagents | Typical Substrates | Potential Application |

|---|---|---|---|

| Copper-Catalyzed Coupling | Amino acid-derived organozinc iodide, CuCN·2LiCl | Allyl halides, Vinyl halides | Formation of unsaturated amino acid precursors. acs.orgrsc.org |

| Nickel-Catalyzed Cross-Coupling | Organozinc reagents, Chiral nickel/pybox catalyst | Racemic α-haloglycine derivatives | Enantioconvergent synthesis of protected α-amino acids. nih.gov |

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological routes offer environmentally benign and highly selective alternatives to traditional chemical synthesis. These methods utilize microorganisms and enzymes to produce complex molecules.

Microbial Fermentation Processes for Carboxylic Acid Production

Microbial fermentation is a cornerstone of biotechnology for producing a wide range of chemicals, including carboxylic acids, which can serve as precursors for amino acid synthesis. mdpi.commdpi.com Carboxylic acids are central to cellular metabolism, appearing as intermediates in pathways like the Krebs cycle and glycolysis. nih.gov

The production of the precursor carboxylic acid for our target molecule, 2,5-dimethylhexanoic acid , could be envisioned through microbial fermentation. This would likely require the identification of a natural microorganism that produces this specific branched-chain fatty acid or, more plausibly, the metabolic engineering of a host organism. nih.gov Engineering strategies could involve introducing pathways for chain elongation using precursors like isobutyryl-CoA and acetyl-CoA, similar to processes observed in organisms like Clostridium kluyveri for the production of medium-chain carboxylic acids. embrapa.br The process would involve optimizing fermentation conditions, such as substrate choice, inoculum selection, and potentially bioaugmentation with specific microbial strains to drive the synthesis of the desired product. embrapa.br

Examples of Microbial Carboxylic Acid Production

| Carboxylic Acid | Producing Microorganism (Example) | Substrate (Example) | Reference |

|---|---|---|---|

| Succinic Acid | Anaerobiospirillum succiniciproducens | Glucose | mdpi.com |

| Propionic Acid | Propionibacterium species | Sugars, Glycerol | mdpi.com |

| n-Caproic Acid | Clostridium kluyveri | Ethanol, Acetic Acid | embrapa.br |

| Fumaric Acid | Rhizopus arrhizus | Glucose | mdpi.com |

Multienzymatic Cascades in Non-Canonical Alpha-Amino Acid Synthesis

Multienzymatic cascades represent a sophisticated approach for synthesizing non-canonical amino acids (ncAAs) by combining multiple enzymatic reactions in a single reaction vessel. frontiersin.orguv.mx This strategy leverages the high selectivity of enzymes to build complex molecules from simple precursors, often without the need for intermediate purification steps or protecting groups. nih.govnih.gov

The synthesis of 2-Amino-2,5-dimethylhexanoic acid via a multienzymatic cascade would typically start from its corresponding α-keto acid, 2-oxo-5,5-dimethylhexanoic acid . This keto acid precursor could first be produced, potentially through microbial fermentation as discussed previously. A key step in the cascade would then be the stereoselective conversion of the α-keto group to an α-amino group. This is commonly achieved through reductive amination, catalyzed by an amino acid dehydrogenase, or through transamination, catalyzed by a transaminase. frontiersin.orgresearchgate.net These enzymatic systems offer excellent control over the chirality of the final amino acid product. frontiersin.orgnih.gov

Role of Amino Acid Oxidases and Dehydrogenases in Biosynthetic Pathways

Amino acid oxidases and dehydrogenases are two important classes of enzymes that act on amino acids and their keto-acid counterparts.

Amino Acid Oxidases (AAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of an L- or D-amino acid into the corresponding α-keto acid, ammonia, and hydrogen peroxide, using molecular oxygen as the electron acceptor. wikipedia.orgtaylorandfrancis.com While highly specific, their primary role in nature and biotechnology is often related to amino acid degradation or the generation of hydrogen peroxide for antimicrobial or signaling purposes. nih.govnih.gov Their synthetic application is generally limited to the production of α-keto acids from amino acids, which is the reverse of the desired transformation for synthesizing 2-Amino-2,5-dimethylhexanoic acid. nih.gov

Amino Acid Dehydrogenases (AADHs) , in contrast, are highly valuable for amino acid synthesis. These enzymes catalyze the reversible oxidative deamination of amino acids using NAD(P)⁺ as a cofactor. researchgate.netmdpi.com The reverse reaction—the reductive amination of an α-keto acid—is a powerful tool for the asymmetric synthesis of optically pure amino acids. researchgate.netnih.gov An engineered or selected amino acid dehydrogenase with activity towards 2-oxo-5,5-dimethylhexanoic acid could be used to produce 2-Amino-2,5-dimethylhexanoic acid with high enantioselectivity. nih.govwikipedia.org For example, leucine (B10760876) dehydrogenase and valine dehydrogenase are known to act on various branched-chain amino and keto acids, and protein engineering efforts can further expand their substrate scope to accommodate non-canonical structures. mdpi.com

Comparison of Amino Acid Oxidases and Dehydrogenases

| Feature | Amino Acid Oxidase (AAO) | Amino Acid Dehydrogenase (AADH) |

|---|---|---|

| Reaction Type | Irreversible Oxidative Deamination | Reversible Oxidative Deamination / Reductive Amination |

| Cofactor/Co-substrate | FAD, O₂ | NAD⁺ or NADP⁺ |

| Products (from Amino Acid) | α-Keto Acid, NH₃, H₂O₂ wikipedia.org | α-Keto Acid, NH₄⁺, NAD(P)H researchgate.net |

| Primary Synthetic Use | Production of α-keto acids from amino acids. nih.gov | Stereospecific synthesis of amino acids from α-keto acids. nih.govnih.gov |

Advanced Analytical Techniques for Structural Elucidation and Stereochemistry

Spectroscopic Characterization Methods

Spectroscopic techniques provide a wealth of information regarding the molecular structure of 2-amino-2,5-dimethylhexanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Functional Group Analysis (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon skeleton and the proton environments within 2-amino-2,5-dimethylhexanoic acid.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the proton distribution. For 2-amino-2,5-dimethylhexanoic acid, one would expect to observe distinct signals for the protons of the two methyl groups at the C5 position, the methyl group at the C2 position, the methylene (B1212753) protons at C3 and C4, and the amino group protons. The chemical environment of each proton influences its resonance frequency, and the coupling between adjacent non-equivalent protons leads to characteristic splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 2-amino-2,5-dimethylhexanoic acid, distinct signals are expected for the carboxyl carbon, the quaternary C2 and C5 carbons, the methylene carbons (C3 and C4), and the methyl carbons. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Illustrative ¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (-COOH) | - | 175-185 |

| C2 (-C(CH₃)(NH₂)-) | - | 55-65 |

| C2-CH₃ | 1.2-1.5 | 20-30 |

| C3 (-CH₂-) | 1.5-1.8 | 30-40 |

| C4 (-CH₂-) | 1.3-1.6 | 25-35 |

| C5 (-CH(CH₃)₂-) | 1.6-2.0 (methine) | 30-40 |

| C5-CH₃ | 0.8-1.0 (doublet) | 20-25 |

| -NH₂ | 1.5-3.0 (broad) | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of 2-amino-2,5-dimethylhexanoic acid and to gain insights into its structure through fragmentation analysis. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected, confirming the molecular formula C₈H₁₇NO₂. The high-resolution mass spectrum would provide the exact mass, further validating the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can help to piece together the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-amino-2,5-dimethylhexanoic acid. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino group (-NH₂) | N-H stretching | 3200-3500 (broad) |

| Carboxylic acid (-COOH) | O-H stretching | 2500-3300 (very broad) |

| C=O stretching | 1700-1725 | |

| Alkane (-CH₃, -CH₂-) | C-H stretching | 2850-3000 |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the amino, carboxylic acid, and alkyl functionalities within the molecule.

Stereochemical Assignment Techniques

Determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial, especially for chiral molecules like 2-amino-2,5-dimethylhexanoic acid, which has a stereocenter at the C2 carbon.

Single-Crystal X-ray Diffraction for Absolute Configuration Resolution

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of all atoms, allowing for the unambiguous assignment of the R or S configuration at the C2 stereocenter.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Ambiguities and Hydrogen-Bonding Pattern Clarification

Two-dimensional (2D) NMR techniques provide more detailed structural information by revealing correlations between different nuclei. chemicalbook.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. chemicalbook.com This helps to establish the connectivity of the proton network within the molecule, confirming the sequence of methylene and methine groups in the hexanoic acid backbone. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded ¹H and ¹³C atoms. chemicalbook.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton of 2-amino-2,5-dimethylhexanoic acid. chemicalbook.com

These 2D NMR techniques are invaluable for resolving any structural ambiguities that may arise from the analysis of 1D spectra and can also provide insights into the conformational preferences and intramolecular hydrogen-bonding patterns of the molecule in solution. chemicalbook.com

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, LC-MS, UPLC)

The determination of enantiomeric purity is a critical aspect of the analysis of chiral molecules such as 2-Amino-2,5-dimethylhexanoic acid. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC), stands as a powerful and widely used technique for this purpose. These methods allow for the separation and quantification of the individual enantiomers (R and S forms) of a chiral compound, which is essential for understanding its biological activity and ensuring the quality of enantiomerically pure products.

The fundamental principle of chiral chromatography lies in the use of a chiral environment that interacts differently with the two enantiomers. This is typically achieved through a chiral stationary phase (CSP) within the chromatography column. The differential interactions lead to different retention times for the enantiomers, allowing for their separation and subsequent quantification.

There are two main strategies for the chiral separation of amino acids like 2-Amino-2,5-dimethylhexanoic acid by liquid chromatography: direct and indirect methods.

Direct Methods: This approach utilizes a chiral stationary phase (CSP) that can directly resolve the enantiomers. Several types of CSPs are commercially available and have been successfully employed for the separation of amino acids. These include:

Pirkle-type phases: These are based on the principle of forming transient diastereomeric complexes between the analyte and the CSP through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Macrocyclic glycopeptide phases: Antibiotics like teicoplanin and vancomycin, when bonded to a silica (B1680970) support, create complex chiral selectors with multiple interaction sites, making them highly effective for the separation of a wide range of chiral compounds, including underivatized amino acids.

Ligand-exchange phases: These CSPs consist of a chiral ligand, often an amino acid or a derivative, complexed with a metal ion (e.g., copper). The enantiomers of the analyte amino acid form diastereomeric ternary complexes with the CSP, leading to their separation.

Polysaccharide-based phases: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica support are among the most versatile and widely used CSPs, offering excellent resolving power for a broad spectrum of chiral molecules.

Indirect Methods: In this strategy, the enantiomers of the amino acid are first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral stationary phase. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the amino acid. While effective, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) has been the workhorse for chiral separations for many years. By employing a suitable chiral stationary phase and optimizing the mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), baseline separation of the enantiomers of amino acids can be achieved. The separated enantiomers are then detected, most commonly by a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer as the detector. This is particularly advantageous when analyzing complex samples or when very low levels of an enantiomeric impurity need to be detected. The mass spectrometer can be set to monitor the specific mass-to-charge ratio (m/z) of the protonated or deprotonated 2-Amino-2,5-dimethylhexanoic acid molecule, significantly reducing background noise and improving the limit of detection and quantification.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, higher resolution, and improved sensitivity. The principles of chiral separation in UPLC are the same as in HPLC, but the enhanced performance can be crucial for high-throughput screening or when dealing with challenging separations.

The choice of the specific technique—HPLC, LC-MS, or UPLC—and the chiral separation strategy depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. For the routine quality control of a bulk substance, a validated chiral HPLC method with UV detection might be sufficient. However, for determining trace-level enantiomeric impurities in biological samples, the superior sensitivity and selectivity of LC-MS or UPLC-MS would be the preferred approach.

Detailed Research Findings

For instance, studies on other aliphatic amino acids have shown that macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are highly effective for their direct enantiomeric separation in the reversed-phase mode. The mobile phase typically consists of an organic modifier like methanol or acetonitrile mixed with an aqueous buffer, often with small amounts of an acidic or basic additive to control the ionization state of the analyte and the stationary phase.

Similarly, derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol, followed by separation on a reversed-phase C18 column and fluorescence detection, is a common and sensitive indirect method for the analysis of amino acid enantiomers.

The development of a specific chiral separation method for 2-Amino-2,5-dimethylhexanoic acid would involve screening different chiral stationary phases and mobile phase conditions to achieve optimal resolution between the (R)- and (S)-enantiomers. The method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the intended application of enantiomeric purity assessment.

Data Tables

The following table is a representative example of the type of data that would be generated during the chiral HPLC analysis of an amino acid like 2-Amino-2,5-dimethylhexanoic acid. The values are hypothetical but reflect a typical successful chiral separation.

Table 1: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

|---|---|---|---|

| (S)-2-Amino-2,5-dimethylhexanoic acid | 8.42 | 995,000 | 99.5 |

Separation Factor (α) = 1.16 (Calculated as the ratio of the retention time of the second eluting enantiomer to the first eluting enantiomer)

This table illustrates how the retention times are used to identify and separate the enantiomers, while the peak areas are used to calculate their relative proportions and thus the enantiomeric purity of the sample.

Molecular Interactions and Biological System Dynamics

Enzymatic Interactions and Catalytic Modulation

The metabolism of BCAAs is a critical process involving a conserved enzymatic pathway. The interaction of 2-Amino-2,5-dimethylhexanoic acid with the enzymes of this pathway is fundamental to its biological effects.

As an analog of natural BCAAs, 2-Amino-2,5-dimethylhexanoic acid is expected to interact with the primary enzymes of BCAA catabolism: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex.

Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the initial, reversible step in BCAA breakdown, transferring the amino group to α-ketoglutarate to form glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.gov There are two main isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2), which play key roles in nitrogen shuttling throughout the body. wikipedia.org 2-Amino-2,5-dimethylhexanoic acid could act as a substrate for BCAT, undergoing transamination to its corresponding keto acid, 2-keto-2,5-dimethylhexanoic acid. Alternatively, its unique structure might allow it to bind to the active site without being efficiently processed, thereby acting as a competitive inhibitor of the transamination of natural BCAAs like leucine (B10760876), isoleucine, and valine.

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: This large mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, which is the rate-limiting step in BCAA catabolism. nih.gov The activity of the BCKD complex is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation). nih.gov If 2-Amino-2,5-dimethylhexanoic acid is converted to its keto acid form, this product could then serve as a substrate for the BCKD complex. The efficiency of this reaction would depend on how well the keto acid fits into the E1 subunit's active site. It is also possible that the keto acid acts as an inhibitor of the BCKD kinase, similar to how the natural BCKA from leucine (α-ketoisocaproate) allosterically inhibits the kinase, leading to increased BCKD complex activity. nih.gov

| Enzyme | EC Number | Function | Regulation | Potential Interaction with 2-Amino-2,5-dimethylhexanoic acid |

|---|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | 2.6.1.42 | Reversible transamination of BCAAs to their corresponding α-keto acids. wikipedia.org | Substrate availability. | Potential substrate or competitive inhibitor. |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | - | Irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs). nih.gov | Inhibited by phosphorylation (via BCKD kinase); Activated by dephosphorylation (via PP2Cm phosphatase). nih.gov | Its keto-acid derivative may act as a substrate or modulator. |

By interacting with the BCAA catabolic enzymes, 2-Amino-2,5-dimethylhexanoic acid has the potential to influence several core metabolic and signaling pathways.

BCAA Catabolism: The catabolism of BCAAs ultimately feeds into the tricarboxylic acid (TCA) cycle. nih.gov Leucine is ketogenic, producing acetyl-CoA, while valine is glucogenic, producing succinyl-CoA, and isoleucine is both. nih.gov By competing with natural BCAAs for the same catabolic enzymes, 2-Amino-2,5-dimethylhexanoic acid could alter the flux through this pathway, potentially impacting energy homeostasis and the balance between glucose and ketone body precursors.

mTOR Signaling: Amino acids, and leucine in particular, are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.gov This activation is a complex process that requires the recruitment of mTORC1 to the lysosomal surface, a step mediated by the Rag GTPases. youtube.com Leucine is sensed by proteins like Sestrin2, which relieves inhibition of the mTORC1 pathway. mdpi.comresearchgate.net As a structural analog of leucine, 2-Amino-2,5-dimethylhexanoic acid could potentially modulate this pathway by either mimicking leucine and activating mTORC1 or by acting as an antagonist, blocking the binding of leucine to its sensors and thereby inhibiting signaling.

The three-dimensional structure of an amino acid is paramount for its interaction with an enzyme's active site. The active sites of enzymes like BCAT are hydrophobic pockets shaped to accommodate the branched, nonpolar side chains of leucine, isoleucine, and valine. nih.gov These interactions are stabilized by forces such as hydrophobic and van der Waals interactions. acs.org

The structure of 2-Amino-2,5-dimethylhexanoic acid is similar to leucine but with a key difference: the terminal isopropyl group of leucine is replaced by a tert-butyl group. This creates a bulkier, more sterically hindered side chain. This structural alteration would likely influence its fit within the enzyme's active site, which could reduce the catalytic efficiency of enzymes like BCAT and BCKD compared to their natural substrates. The precise orientation and binding affinity would be altered, potentially making it a weaker substrate or a more effective inhibitor.

| Amino Acid | Side Chain Structure | Key Structural Feature |

|---|---|---|

| Leucine | -CH₂-CH(CH₃)₂ | Isobutyl group |

| Isoleucine | -CH(CH₃)-CH₂-CH₃ | sec-Butyl group (chiral side chain) |

| Valine | -CH(CH₃)₂ | Isopropyl group |

| 2-Amino-2,5-dimethylhexanoic acid | -CH₂-CH₂-C(CH₃)₃ | Neopentyl-like group (tert-butyl at γ-position) |

Protein-Ligand Interactions and Molecular Recognition

Beyond direct enzymatic catalysis, the ability of 2-Amino-2,5-dimethylhexanoic acid to bind to other proteins, such as receptors and transporters, is crucial for its biological activity.

The primary "receptors" for amino acids in the context of signaling are intracellular sensor proteins. As discussed, the mTORC1 pathway contains several proteins that sense amino acid availability. mdpi.com Leucine binds directly to Sestrin2, causing it to dissociate from the GATOR2 complex, which in turn leads to the activation of Rag GTPases and the recruitment of mTORC1 to the lysosome for its activation. mdpi.comresearchgate.net The binding pocket of Sestrin2 is specifically adapted for leucine. The ability of 2-Amino-2,5-dimethylhexanoic acid to fit into this pocket and elicit a similar conformational change would determine whether it acts as an agonist or antagonist of mTORC1 signaling. Its bulkier side chain might result in a different binding mode or affinity compared to leucine.

Biological systems are inherently chiral. Enzymes and receptors are composed of L-amino acids, creating specific three-dimensional chiral environments in their active or binding sites. wikipedia.org Consequently, these proteins can distinguish between the enantiomers of a chiral ligand. 2-Amino-2,5-dimethylhexanoic acid possesses a chiral center at the α-carbon (C2) and thus exists as two enantiomers: (R)-2-Amino-2,5-dimethylhexanoic acid and (S)-2-Amino-2,5-dimethylhexanoic acid. ichemical.comnih.gov

This chirality is critical for its biological interactions. It is almost certain that only one of these enantiomers will be biologically active, as is the case for nearly all proteinogenic and non-proteinogenic amino acids. wikipedia.orgnih.gov For example, an enzyme's active site is structured to bind the L-enantiomer (typically the S-configuration for most amino acids) of its natural substrate. The D-enantiomer (R-configuration) will not fit correctly due to steric hindrance and improper positioning of its functional groups (amino, carboxyl), preventing effective binding and catalysis. wikipedia.org Therefore, any study of the biological effects of 2-Amino-2,5-dimethylhexanoic acid must consider the pure enantiomers, as a racemic mixture would contain a potentially active form and an inactive form, confounding the interpretation of results.

No Publicly Available Research Found for 2-Amino-2,5-dimethylhexanoic acid in the Context of Specified Biological Interactions

Despite a comprehensive search for scientific literature, no publicly available research data was found that specifically details the molecular interactions and biological system dynamics of the chemical compound 2-Amino-2,5-dimethylhexanoic acid or its derivatives in relation to the biological targets outlined in the user's request.

The investigation sought to find information regarding the modulation of specific biological targets, including:

Interaction with sortilin and its role in receptor clearance mechanisms.

The dynamics of sortilin-progranulin binding.

Interference with p75NTR interaction and inhibition of ligand uptake.

Potential for broader enzyme inhibition and activation mechanisms.

Therefore, the generation of a detailed scientific article adhering to the provided outline is not possible at this time due to the absence of relevant research findings.

Research Findings on 2-Amino-2,5-dimethylhexanoic Acid Remain Limited in Advanced Applications

The requested applications, such as its use as a chiral building block for pharmaceuticals, a precursor for specialty chemicals, a capping molecule in DNA-templated synthesis, or its integration into automated solid-phase peptide synthesis, represent sophisticated and highly specific areas of chemical research. General principles for these technologies are well-documented for a variety of other amino acids and scaffolds. For instance, chiral amino acids are fundamental in asymmetric synthesis, and automated peptide synthesis is a routine procedure in many labs. However, the literature does not specify the integration or validation of 2-Amino-2,5-dimethylhexanoic acid within these precise contexts.

Consequently, a detailed article structured around the specific research applications as outlined cannot be generated at this time due to the absence of foundational, peer-reviewed scientific data. The compound is classified as a chiral building block and a synthetic organic building block, indicating its potential for such applications, but concrete examples and detailed research findings are not present in the accessible scientific literature. cymitquimica.com Further research and publication would be required to substantiate its role in the specified advanced chemical and biological research fields.

Applications in Advanced Chemical and Biological Research

Research Tools for Enzyme Mechanism Studies

Alpha-substituted amino acids are valuable tools for investigating the mechanisms of enzyme action and for designing potent and specific inhibitors. The substitution at the alpha-carbon can influence binding affinity and reactivity within an enzyme's active site. The development of inhibitors for enzymes like human arginase I and II provides a clear example of this principle. nih.govnih.gov

Arginase is a key enzyme in the urea (B33335) cycle, and its inhibition is a therapeutic strategy for conditions such as myocardial ischemia-reperfusion injury. nih.gov Researchers have found that introducing substituents at the alpha-position of 2-amino-6-boronohexanoic acid (ABH), a known arginase inhibitor, can lead to compounds with significantly improved inhibitory potency. nih.gov Specifically, adding a two-carbon chain linked to a tertiary amine at the alpha-center enhances the activity against both arginase I and II. nih.gov

X-ray crystallography studies of these α,α-disubstituted amino acid-based inhibitors co-crystallized with arginase have provided detailed mechanistic insights. nih.gov These studies revealed that the improved potency is due to specific interactions within the enzyme's active site. For example, a water-mediated contact forms between the basic nitrogen of the substituent and the carboxylic acid side chain of a key aspartate residue (Asp200 in arginase II, Asp181 in arginase I) located at the entrance of the active site. nih.gov This demonstrates how α-substitution can be used to probe enzyme-substrate interactions and guide the rational design of more effective inhibitors. nih.gov The study of such structure-activity relationships (SAR) is fundamental to medicinal chemistry and enzyme mechanism elucidation. nih.gov

Table 2: Arginase Inhibition by an α-Substituted Amino Acid Analog This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 (nM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase I | 223 | α-(2-(piperidin-1-yl)ethyl) group | nih.gov |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase II | 509 | α-(2-(piperidin-1-yl)ethyl) group | nih.gov |

Exploration in Modulating Biological Pathways for Research Probes

Building on their utility in studying specific enzymes, amino acid analogs like 2-Amino-2,5-dimethylhexanoic acid serve as foundational structures for probes designed to modulate and investigate complex biological pathways. These probes are often fluorescently labeled or modified to interact with specific cellular components, allowing for real-time observation of dynamic processes. nih.gov

The development of fluorescent jasplakinolide (B32604) analogs is a prime example of creating research probes to study the actin cytoskeleton, a critical pathway involved in cell structure, motility, and division. researchgate.net By creating a jasplakinolide analog that can be coupled to fluorescent dyes, researchers have developed powerful tools for live-cell imaging using advanced super-resolution microscopy techniques like STED (Stimulated Emission Depletion). researchgate.netnih.gov These probes, such as des-bromo-des-methyl-jasplakinolide-lysine coupled to red-emitting dyes, allow for the visualization of actin filaments with a resolution far beyond the diffraction limit of conventional microscopy. researchgate.netnih.gov

The synthesis of these probes involves a solution-phase approach designed to produce a "recognition unit" (the jasplakinolide analog) that specifically binds to F-actin in living cells. researchgate.net This recognition unit is then conjugated to a fluorescent reporter. The resulting probes have been successfully used to label actin in various cell types, enabling detailed studies of its dynamic behavior. researchgate.net This demonstrates a powerful strategy where a molecule known to interact with a specific biological pathway is re-engineered into a sophisticated research tool for direct visualization and investigation of that pathway. nih.gov

Structural Analogs and Comparative Biochemical Investigations

Comparative Analysis with Related Alpha-Amino Acids

The following subsections delve into specific alpha-amino acid analogs, highlighting their structural nuances and any documented biochemical findings. While direct comparative studies with 2-Amino-2,5-dimethylhexanoic acid are not always available, the analysis of their individual properties provides valuable insights into the functional significance of different structural motifs.

D-allo-(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid (AHDMHA)

D-allo-(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid (AHDMHA) represents a hydroxylated and stereochemically distinct analog of 2-Amino-2,5-dimethylhexanoic acid. The introduction of a hydroxyl group at the C3 position and the specific (2R,3R,4R) stereochemistry significantly alter the molecule's polarity and three-dimensional conformation.

Structural Comparison:

| Feature | 2-Amino-2,5-dimethylhexanoic acid | D-allo-(2R,3R,4R)-AHDMHA |

| Hydroxyl Group | Absent | Present at C3 |

| Stereochemistry | Racemic or specific stereoisomer | (2R,3R,4R) |

| Key Difference | Non-polar side chain | Polar, hydroxylated side chain |

Biochemical Investigations:

Detailed biochemical investigations specifically comparing AHDMHA with 2-Amino-2,5-dimethylhexanoic acid are not extensively documented in publicly available literature. However, the presence of the hydroxyl group in AHDMHA suggests it may participate in hydrogen bonding interactions with biological targets, a capacity absent in the parent compound. This could lead to different binding affinities and specificities for enzymes or receptors. The defined stereochemistry of AHDMHA is also crucial, as biological systems are often highly stereoselective.

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

This analog introduces a hydroxyl group at the C3 position and features a gem-dimethyl group at the C4 position, making it structurally related to the valine amino acid family. The (2S,3R) stereochemistry is a key feature of this molecule.

Structural Comparison:

| Feature | 2-Amino-2,5-dimethylhexanoic acid | (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid |

| Carbon Chain | Hexanoic acid derivative | Pentanoic acid derivative |

| Methyl Groups | gem-dimethyl at C5 | gem-dimethyl at C4 |

| Hydroxyl Group | Absent | Present at C3 |

| Stereochemistry | Racemic or specific stereoisomer | (2S,3R) |

Biochemical Investigations:

This compound is recognized as an unusual amino acid component found in natural products such as phomopsin B and ustiloxins. elsevierpure.com Its synthesis is a subject of research interest, particularly the stereoselective construction of its (2S,3R) centers. elsevierpure.com The presence of both a hydroxyl and an amino group in a specific stereochemical arrangement makes it a valuable chiral building block in synthetic organic chemistry. elsevierpure.com While direct comparisons of its biochemical activity with 2-Amino-2,5-dimethylhexanoic acid are lacking, its natural occurrence points to a role in the biological activity of the larger molecules it is part of.

(2S)-2-Amino-4,4-dimethylpentanoic Acid

(2S)-2-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic amino acid that shares the gem-dimethyl motif with 2-Amino-2,5-dimethylhexanoic acid, but on a shorter pentanoic acid backbone.

Structural Comparison:

| Feature | 2-Amino-2,5-dimethylhexanoic acid | (2S)-2-Amino-4,4-dimethylpentanoic Acid |

| Carbon Chain | Hexanoic acid derivative | Pentanoic acid derivative |

| Methyl Groups | gem-dimethyl at C5 | gem-dimethyl at C4 |

| Stereochemistry | Racemic or specific stereoisomer | (2S) |

Biochemical Investigations:

This compound is primarily utilized as a building block in organic synthesis. achemblock.com Its biochemical properties are not extensively detailed in the available literature, but its structural similarity to other branched-chain amino acids suggests potential involvement in related metabolic pathways. The (S)-configuration at the alpha-carbon is typical for naturally occurring amino acids, making it a subject of interest for incorporation into peptides and other bioactive molecules.

| Property | Value/Description |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| CAS Number | 57224-50-7 |

(3R)-3-Amino-4,5-dimethylhexanoic acid

This analog shifts the amino group from the alpha (C2) to the beta (C3) position, transforming it into a β-amino acid. The stereochemistry at the C3 position is defined as (R).

Structural Comparison:

| Feature | 2-Amino-2,5-dimethylhexanoic acid | (3R)-3-Amino-4,5-dimethylhexanoic acid |

| Amino Group Position | Alpha (C2) | Beta (C3) |

| Methyl Groups | gem-dimethyl at C5 | Single methyls at C4 and C5 |

| Stereochemistry | Racemic or specific stereoisomer | (3R) at C3 |

Biochemical Investigations:

As a β-amino acid, this compound can be incorporated into peptides to form more stable secondary structures than their α-amino acid counterparts. Research has shown that certain derivatives of related β-amino acids exhibit significant biological activity. For instance, analogs have been investigated as inhibitors of viral proteins, where the steric bulk of the side chain is crucial for binding. The (R)-enantiomer, in particular, has been noted for its stereochemical importance in these interactions.

| Property | Value/Description |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 849488-17-1 nih.gov |

6-Amino-2-(1H-imidazol-4-yl)-5,5-dimethyl-hexanoic acid

This complex analog introduces a heterocyclic imidazole (B134444) ring at the alpha-position and moves the amino group to the terminal C6 position. The characteristic gem-dimethyl group is retained at the C5 position.

Structural Comparison:

| Feature | 2-Amino-2,5-dimethylhexanoic acid | 6-Amino-2-(1H-imidazol-4-yl)-5,5-dimethyl-hexanoic acid |

| Amino Group Position | Alpha (C2) | Terminal (C6) |

| Substitution at C2 | Amino group | Imidazole ring |

| Key Feature | Simple aliphatic side chain | Heterocyclic side chain |

Biochemical Investigations:

The presence of the imidazole ring, a common feature in biologically active molecules like the amino acid histidine, suggests that this analog could participate in a wider range of biological interactions, including metal ion chelation and acid-base catalysis. The terminal amino group also significantly alters its properties compared to the alpha-amino acid structure of the parent compound. Detailed biochemical studies are required to elucidate its specific activities.

| Property | Value/Description |

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| PubChem CID | 10035600 nih.gov |

4-{[3,3-Dimethyl-2-(3-methyl-2-methylamino-3-phenyl-butyrylamino)-butyryl]-methyl-amino}-2,5-dimethyl-hexanoic acid

This is a large, complex peptidic analog where a derivative of 2,5-dimethyl-hexanoic acid is linked to other amino acid-like moieties.

Structural Comparison:

| Feature | 2-Amino-2,5-dimethylhexanoic acid | 4-{[3,3-Dimethyl-2-(3-methyl-2-methylamino-3-phenyl-butyrylamino)-butyryl]-methyl-amino}-2,5-dimethyl-hexanoic acid |

| Structure | Single amino acid | Complex peptide-like molecule |

| Key Difference | Simple molecule | Large, multi-component structure with amide bonds |

Biochemical Investigations:

This complex molecule has been investigated for its bioactivity and has been shown to interact with tubulin. cfde.cloud Tubulin is a key component of the cytoskeleton, and molecules that interfere with its function can have potent biological effects, including anti-cancer activity. The intricate structure of this analog, with its multiple chiral centers and functional groups, allows for specific interactions with the tubulin protein that are not possible for the simple 2-Amino-2,5-dimethylhexanoic acid.

Other Branched-Chain Amino Acid Homologs and Analogs

Branched-chain amino acids (BCAAs) are fundamental to various biological processes, serving not only as protein constituents but also as key players in metabolic regulation. nih.govnih.gov While leucine (B10760876), isoleucine, and valine are the most common proteinogenic BCAAs, a diverse array of non-proteinogenic homologs and analogs exists, particularly within natural products. nih.govresearchgate.net These unique structures often arise from specialized biosynthetic pathways, such as those in marine sponges, and contribute to the novel bioactivities of their parent compounds. nih.govnih.gov

Comparative studies of these analogs focus on how variations in side-chain length, branching patterns, and stereochemistry influence their physicochemical properties and biological interactions. For instance, the initial steps of BCAA catabolism are shared among different analogs, involving the branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com However, the specific structure of each analog dictates its subsequent metabolic fate and its efficacy as a signaling molecule, for example, in the mTOR pathway which is crucial for protein synthesis. mdpi.com

Research into synthetic and natural BCAA analogs helps to elucidate structure-activity relationships. Analogs of 2-Amino-2,5-dimethylhexanoic acid, such as (S)-2-Amino-2,4-dimethylpentanoic acid and 2-Amino-5,5-dimethylheptanoic acid, are studied to understand how subtle changes in the alkyl chain affect biological function. bldpharm.combldpharm.com These investigations are critical for designing novel molecules with specific therapeutic or biochemical properties.

Table 1: Comparison of 2-Amino-2,5-dimethylhexanoic acid and Related Analogs

| Compound Name | Molecular Formula | Key Structural Features | Biochemical Context/Significance |

|---|---|---|---|

| 2-Amino-2,5-dimethylhexanoic acid | C8H17NO2 | α,α-dimethyl substitution; methyl group at C5 | Component of marine natural products. |

| Leucine | C6H13NO2 | Branched at the γ-carbon (isobutyl side chain) | Essential amino acid; key regulator of mTOR signaling pathway, stimulating protein synthesis. mdpi.com |

| Isoleucine | C6H13NO2 | Branched at the β-carbon (sec-butyl side chain) | Essential amino acid; involved in protein synthesis and glucose metabolism. nih.gov |

| Valine | C6H13NO2 | Branched at the β-carbon (isopropyl side chain) | Essential amino acid; crucial for protein structure and energy production. nih.gov |

| 3,4-dimethylglutamine | C7H14N2O3 | Dimethylated glutamine residue | Conserved residue in several anti-HIV marine depsipeptides like papuamides and neamphamide A, suggesting a role in their bioactivity. nih.govnih.gov |

| 4-amino-2,3-dihydroxy-5-methylhexanoic acid | C7H15NO4 | Polyhydroxylated amino acid with a methyl branch | A previously unreported amino acid found in theopapuamides B-D, contributing to the structural uniqueness of these depsipeptides. nih.govacs.org |

Structural Contributions to Bioactivity in Natural Products

Role in Marine-Derived Cyclodepsipeptides (e.g., Homophymines, Pipecolidepsins, Theopapuamides)

Unusual amino acids like 2-Amino-2,5-dimethylhexanoic acid are hallmark components of a class of marine natural products known as cyclodepsipeptides. These molecules are characterized by a cyclic structure containing both amide and ester bonds. nih.gov Marine sponges, particularly those of the Theonellidae family, are a prolific source of these structurally diverse and bioactive compounds. nih.govnih.gov

Theopapuamides, for example, are cyclic depsipeptides isolated from sponges like Theonella swinhoei and Siliquariaspongia mirabilis. nih.govnih.gov These peptides incorporate a variety of non-standard amino acid residues, including D-amino acids, N-methylated amino acids, and unique branched-chain structures. nih.gov Theopapuamides have demonstrated significant biological activities, including cytotoxicity against human cancer cell lines (HCT-116) and potent antifungal properties. nih.govacs.orgresearchgate.net For instance, theopapuamide A is cytotoxic against CEM-TART and HCT-116 cell lines, while theopapuamides B-D also show cytotoxicity and strong antifungal activity against Candida albicans. nih.govresearchgate.net

The inclusion of these atypical amino acids is not merely structural decoration; it is fundamental to the bioactivity of the cyclodepsipeptide. These residues contribute to a conformationally constrained and proteolytically resistant macrocycle. nih.govnih.gov The specific combination of residues in compounds like homophymine A, papuamides, and theopapuamides is critical for their interaction with biological targets, such as inhibiting HIV-1 entry. nih.gov For example, while the 3,4-diMeGln residue was initially thought to be critical for the anti-HIV activity of related peptides, theopapuamide (which contains this residue but lacks a β-methoxytyrosine) was not active, highlighting the importance of the complete ensemble of residues for a specific biological function. nih.gov

Table 2: Bioactive Marine Cyclodepsipeptides and Their Unique Amino Acid Constituents

| Cyclodepsipeptide | Source Organism (Genus) | Unique Amino Acid(s) Mentioned | Reported Biological Activity |

|---|---|---|---|

| Theopapuamide | Theonella | 3,4-dimethylglutamine, D-amino acids, N-methylated amino acids | Cytotoxic against CEM-TART and HCT-116 cell lines. nih.govresearchgate.net |

| Theopapuamides B-D | Siliquariaspongia | 3-acetamido-2-aminopropanoic acid, 4-amino-2,3-dihydroxy-5-methylhexanoic acid | Cytotoxic against HCT-116 cells; strong antifungal activity against Candida albicans. nih.govacs.org |

| Homophymine A | Marine Sponge | Contains unusual amino acid residues and a unique N-terminal moiety. nih.gov | Part of a class of depsipeptides with potent biological activities, including cytotoxicity. nih.govnih.gov |

| Papuamides | Marine Sponge | 3,4-dimethylglutamine, 2,3-diaminobutanoic acid | Inhibit HIV-1 entry. nih.gov |

Unique Branching Patterns and Their Influence on Chemical Reactivity and Biological System Interactions

The branching pattern of an amino acid side chain profoundly influences its steric bulk, hydrophobicity, and conformational flexibility. In a peptide or protein, these characteristics dictate folding, stability, and the ability to interact with other molecules. The unique branching of 2-Amino-2,5-dimethylhexanoic acid, with its gem-dimethyl group at the alpha-carbon and an additional methyl group down the chain, imposes significant steric constraints.

This steric hindrance has several important consequences:

Resistance to Enzymatic Degradation: The bulky substitution pattern at the α-carbon can shield the adjacent peptide bonds from the action of proteases. This is a common strategy in natural products to enhance their stability and bioavailability. Theopapuamide, for instance, was found to be resistant to digestion by various proteases, a feature attributed to the collective effect of its N-methylated residues, D-amino acids, and its cyclic nature. nih.gov

Conformational Rigidity: The branching restricts the rotational freedom (phi and psi angles) of the amino acid backbone, locking the peptide into a more defined conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity and specificity.

In essence, the unique branching patterns found in amino acids like 2-Amino-2,5-dimethylhexanoic acid are a key evolutionary tool used in nature to create potent and stable bioactive molecules. They modulate chemical reactivity by providing steric shields and influence biological interactions by defining the three-dimensional shape and physicochemical properties of the peptide, enabling precise engagement with complex biological systems. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target.

Prediction of Binding Affinity and Active Site Interactions

Molecular docking simulations calculate a scoring function to estimate the binding affinity between a ligand and a target protein. This score helps in ranking potential ligands. The simulation also visualizes how the ligand fits into the target's active site, identifying key interactions.

A detailed literature search did not yield any specific studies on the molecular docking of 2-Amino-2,5-dimethylhexanoic acid with any biological target. Consequently, there are no published data on its predicted binding affinity or specific active site interactions.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking software can identify and analyze these interactions, providing insight into the mechanism of binding.

As no molecular docking studies for 2-Amino-2,5-dimethylhexanoic acid have been published, there is no available analysis of its potential hydrogen bonding and hydrophobic interactions with any specific protein targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. This allows for the observation of conformational changes and the stability of molecular systems in a simulated environment (e.g., in water).

There are no specific conformational analysis or molecular dynamics simulation studies for 2-Amino-2,5-dimethylhexanoic acid reported in the scientific literature. Such studies would be valuable for understanding its flexibility, stable conformations in solution, and the dynamics of its interaction with potential binding partners.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can predict a range of properties, including molecular orbital energies (like HOMO and LUMO), electrostatic potential, and chemical reactivity indicators.

No dedicated quantum chemical calculation studies for predicting the reactivity of 2-Amino-2,5-dimethylhexanoic acid have been found in the published literature. While general properties can be computed and are available in databases like PubChem, in-depth reactivity studies are not available. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR), use statistical models to correlate variations in chemical structure with changes in activity.

There is no published literature available on computational SAR studies involving 2-Amino-2,5-dimethylhexanoic acid. Such studies would require a dataset of structurally related compounds with measured biological activity, which does not appear to have been generated or analyzed for this compound series.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.